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Introduction

INZ-701 is an investigational enzyme replacement therapy developed by Inozyme Pharma for
the treatment of rare genetic disorders characterized by abnormal mineralization, primarily
ENPP1 Deficiency and ABCC6 Deficiency.[1][2] These conditions arise from a deficiency in
extracellular pyrophosphate (PPi), a critical inhibitor of calcification. INZ-701, a recombinant
human ENPP1-Fc fusion protein, is designed to restore circulating PPi levels, thereby
preventing or mitigating the pathological soft tissue calcification and bone abnormalities
associated with these diseases. This guide provides an objective comparison of INZ-701's
preclinical performance with alternative investigational therapies, supported by available
experimental data.

Mechanism of Action of INZ-701

INZ-701 functions by replacing the deficient or dysfunctional ENPP1 enzyme.[2] Endogenous
ENPP1 is a membrane-bound protein that hydrolyzes extracellular adenosine triphosphate
(ATP) to produce PPi and adenosine monophosphate (AMP). PPi directly inhibits
hydroxyapatite crystal formation and deposition in soft tissues. AMP is further converted to
adenosine, which has anti-inflammatory and anti-proliferative effects. In ENPP1 and ABCC6
deficiencies, low levels of extracellular PPi lead to widespread and life-threatening ectopic
calcification.[1][2] INZ-701, as a soluble and circulating form of ENPP1, is intended to
systemically increase PPi levels and address the root cause of the disease.[1]
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Preclinical Models

The primary preclinical models used to evaluate the efficacy of INZ-701 are the Enpplasj/asj
mouse model of ENPP1 Deficiency and the Abcc6-/- mouse model of ABCC6 Deficiency (which
manifests as Pseudoxanthoma Elasticum, PXE).[1][2] The Enpplasj/asj mice exhibit
undetectable plasma PPi, severe ectopic calcification, and bone defects, mirroring the human
disease.[2] The Abcc6-/- mice also have reduced plasma PPi levels and develop progressive
ectopic calcification.[1]

Comparative Efficacy of INZ-701 and Alternatives

Currently, there are no approved therapies for ENPP1 and ABCC6 deficiencies. Management is
typically supportive, addressing symptoms as they arise. For rickets associated with ENPP1
deficiency, the standard of care involves oral phosphate and active vitamin D supplementation.
[3] Several investigational drugs have been evaluated in preclinical models and serve as
relevant comparators for INZ-701.

Performance in the Abcc6-/- Mouse Model of ABCC6
Deficiency
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Dosage and o
Treatment o . Key Findings Reference
Administration
- Significantly
increased plasma PPi
2 and 10 mg/kg, levels. - Reduced
INZ-701 subcutaneous, every muzzle skin [4]

other day for 8 weeks

calcification by 68% (2
mg/kg) and 74% (10
mg/kg).

TNAP Inhibitor (SBI-
425)

75 mg/kg/day in diet

- Reduced plasma

TNAP activity by 61%.

- Reduced muzzle [5]1[6]
skin calcification by

58%.

4-Phenylbutyrate (4-
PBA)

Intraperitoneal

injections

- Restored the
physiological function
of mutant ABCCB6,
. [2][7]
leading to reduced
dystrophic cardiac

calcification.

3.40 mg/kg (0.12x

human dose),

- Significantly reduced

Etidronate ) muzzle skin [11[7]
subcutaneous, twice a _ o
mineralization.
week
- Did not significantly
Alendronate Not specified affect ectopic [8]
calcification.
) - Extensive and
] Saline or PBS, ) ]
Vehicle Control progressive ectopic [1114]
subcutaneous o
calcification.
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Performance in the Enpplasj/lasj Mouse Model of ENPP1
Defici
Dosage and

Treatment . . Key Findings Reference
Administration

- Restored circulating
levels of PPi. -
Prevented
pathological
INZ-701 Not specified calcification in all [2][9]
tested organs. -
Corrected bone
defects and restored

growth parameters.

- Improves rickets but
Oral Phosphate and - ]
] o Not specified can be associated [10]
Active Vitamin D ] o
with nephrocalcinosis.

- Undetectable plasma
) - PPi, severe ectopic
Vehicle Control Not specified o [2][9]
calcification, and bone

defects.

Signaling Pathways and Experimental Workflows
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Experimental Protocols
Animal Models

o Enpplasj/asj Mouse Model: These mice have a spontaneous mutation in the Enppl gene
leading to a loss of function.[11] To accelerate the severe calcification phenotype, an
"acceleration diet" rich in phosphorus and low in magnesium is often used.[2][11]

e Abcc6-/- Mouse Model: These mice are generated by targeted deletion of the Abcc6 gene.
[12] They spontaneously develop a progressive ectopic calcification phenotype.[12]

Treatment Administration

e INZ-701: Administered subcutaneously at doses of 2 or 10 mg/kg every other day for up to 8
weeks.[1][12]
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e SBI-425 (TNAP inhibitor): Administered orally through diet at a concentration of 75
mg/kg/day.[6]

» 4-Phenylbutyrate (4-PBA): Administered via intraperitoneal injections.[7]

» Etidronate: Administered subcutaneously twice a week at doses up to 3.40 mg/kg.[7]

Ectopic Calcification Analysis

o Tissue Collection and Preparation: Tissues of interest (e.g., muzzle skin, aorta, heart,
kidneys) are harvested at the end of the study. Tissues are fixed in formalin and embedded
in paraffin.

 Histological Staining:

o von Kossa Staining: Sections are stained with silver nitrate, which reacts with the
phosphate in calcium phosphate deposits, turning them black or dark brown. This allows
for the visualization of mineralized areas.[13]

o Alizarin Red S Staining: This stain specifically binds to calcium, producing a bright red
color in calcified regions. It is often used for both qualitative and quantitative assessment
of mineralization.[3]

e Quantification of Calcification:

o Image Analysis: Stained sections are imaged using light microscopy. The area of positive
staining is quantified using image analysis software (e.g., ImageJ) and expressed as a
percentage of the total tissue area.

o Chemical Calcium Assay: Tissues are lyophilized and hydrolyzed. The calcium content is
then measured using a colorimetric assay (e.g., o-cresolphthalein complexone method)
and normalized to the dry weight of the tissue.[1][14]

Plasma PPi Measurement

o Blood Collection: Blood samples are collected from the mice, and plasma is separated by
centrifugation.
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» PPiAssay: Plasma PPi levels are measured using a commercially available enzymatic assay
that involves the conversion of PPi to ATP, followed by a luciferase-based detection of ATP.

The light emission is proportional to the PPi concentration.

Bone Phenotype Analysis (for Enpplasj/asj model)

e Micro-Computed Tomography (micro-CT): Femurs or other long bones are dissected and
scanned using a high-resolution micro-CT system.

e Analysis of Bone Microarchitecture: Three-dimensional reconstructions of the bone are
generated from the micro-CT scans. Key structural parameters of both trabecular and
cortical bone are analyzed, including:

o

Bone Mineral Density (BMD)

[¢]

Bone Volume Fraction (BV/TV)

[¢]

Trabecular Number (Th.N)

[e]

Trabecular Thickness (Tb.Th)

o

Trabecular Separation (Tb.Sp)

[¢]

Cortical Thickness (Ct.Th)

Conclusion

Preclinical data from mouse models of ENPP1 and ABCC6 deficiency provide strong evidence
for the potential of INZ-701 as a transformative enzyme replacement therapy. By directly
addressing the underlying PPi deficiency, INZ-701 has been shown to effectively increase
plasma PPi levels and significantly reduce ectopic calcification. When compared to other
investigational approaches, INZ-701's mechanism of action is the most direct replacement for
the deficient enzyme. While TNAP inhibitors and bisphosphonates like etidronate also show
promise in reducing calcification, their mechanisms are indirect. Further clinical investigation is
necessary to fully elucidate the comparative efficacy and safety of these different therapeutic
strategies in patients. The detailed experimental protocols provided in this guide offer a
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framework for the independent verification and further exploration of these promising

therapeutic avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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